(2E)-3-(1H-pyrazol-3-yl)prop-2-enoic acid hydrochloride
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Overview
Description
(2E)-3-(1H-pyrazol-3-yl)prop-2-enoic acid hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrazole ring attached to a propenoic acid moiety, with the hydrochloride salt form enhancing its solubility and stability.
Scientific Research Applications
(2E)-3-(1H-pyrazol-3-yl)prop-2-enoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactivity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Compounds with a similar pyrazole structure have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyrazole derivatives , it is likely that this compound influences multiple biochemical pathways.
Pharmacokinetics
One study mentions a similar compound having high solubility in saline at ph 7 , which could potentially impact its bioavailability.
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1H-pyrazol-3-yl)prop-2-enoic acid hydrochloride typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde or ketone, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1H-pyrazol-3-yl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides, and other electrophiles
Major Products
The major products formed from these reactions include various substituted pyrazoles, carboxylic acids, and saturated derivatives, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-3-yl)propanoic acid
- 3-(1H-pyrazol-3-yl)acrylic acid
- 3-(1H-pyrazol-3-yl)prop-2-en-1-ol
Uniqueness
(2E)-3-(1H-pyrazol-3-yl)prop-2-enoic acid hydrochloride is unique due to its specific structural features, such as the presence of both a pyrazole ring and a propenoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(1H-pyrazol-5-yl)prop-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c9-6(10)2-1-5-3-4-7-8-5;/h1-4H,(H,7,8)(H,9,10);1H/b2-1+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYHGBMEWDLFEL-TYYBGVCCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C=CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NN=C1)/C=C/C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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